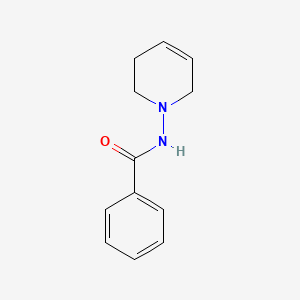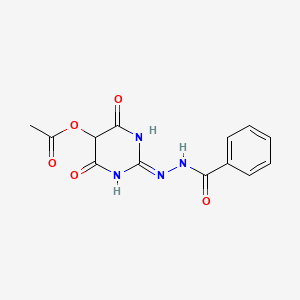
Benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazide group through a pyrimidinyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . The reaction conditions can vary, but common methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is often preferred for quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of high-yield reactions and efficient purification techniques would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide and pyrimidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide involves its interaction with molecular targets and pathways within biological systems. The compound’s hydrazide-hydrazone structure allows it to form stable complexes with various biomolecules, thereby exerting its effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazide-hydrazone derivatives, such as:
Uniqueness
Benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
40598-54-7 |
|---|---|
Fórmula molecular |
C13H12N4O5 |
Peso molecular |
304.26 g/mol |
Nombre IUPAC |
[2-(benzoylhydrazinylidene)-4,6-dioxo-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C13H12N4O5/c1-7(18)22-9-11(20)14-13(15-12(9)21)17-16-10(19)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,16,19)(H2,14,15,17,20,21) |
Clave InChI |
JPSADRCDYGYDRS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(=O)NC(=NNC(=O)C2=CC=CC=C2)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)

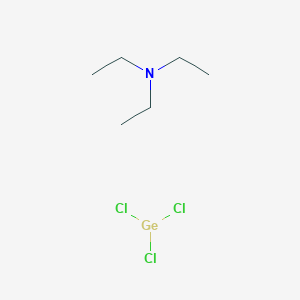
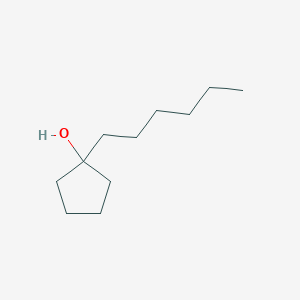

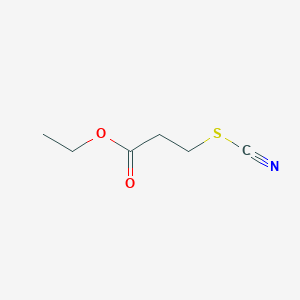
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)


![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
